molecular formula C8H4ClF3N2 B12335098 4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1196147-59-7

4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B12335098
CAS No.: 1196147-59-7
M. Wt: 220.58 g/mol
InChI Key: IDCXICXVGPWFLY-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Another method involves the direct introduction of a trifluoromethyl group using trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Additionally, simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts, such as iron fluoride, can be used to prepare this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and trifluoromethyl copper. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds, while substitution reactions can yield various trifluoromethylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused pyridine-pyrrole ring system, which imparts distinct chemical and physical properties.

Properties

CAS No.

1196147-59-7

Molecular Formula

C8H4ClF3N2

Molecular Weight

220.58 g/mol

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H4ClF3N2/c9-5-3-6(8(10,11)12)14-7-4(5)1-2-13-7/h1-3H,(H,13,14)

InChI Key

IDCXICXVGPWFLY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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